3,5-Dichloro-N-Fmoc-L-phenylalanine

Description

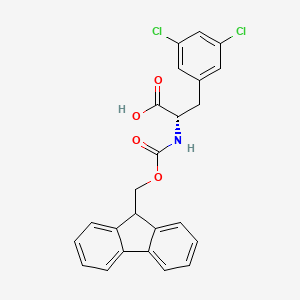

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHPXJGYPMHWRP-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Steric and Electronic Modulation of Peptide Conformation via 3,5-Dichloro Substitution

Executive Summary

The "Goldilocks" Scaffold for Hydrophobic Core Engineering

In the optimization of therapeutic peptides, the substitution of Phenylalanine (Phe) or Tyrosine (Tyr) with 3,5-dichlorophenylalanine (3,5-diCl-Phe) or 3,5-dichlorotyrosine (3,5-diCl-Tyr) represents a high-precision strategy for modulating side-chain volume and electronic character without disrupting the fundamental backbone topology.

Unlike 2,6-substitution (ortho), which imposes severe steric strain on the

-

Steric Complementarity: It fills expanded hydrophobic pockets in target receptors (increasing

via the hydrophobic effect). -

Metabolic Stability: It blocks metabolic oxidation at the typically reactive para- and meta-positions (if combined with 4-substitution).

-

Electronic Tuning: The electron-withdrawing chlorine atoms reduce the

-electron density, strengthening interactions with electron-rich receptor residues (e.g., cation-

This guide details the mechanistic basis, synthesis protocols, and conformational analysis of 3,5-dichloro substituted peptides.

Mechanistic Foundations: Sterics vs. Electronics

The Steric Vector: "Width" vs. "Clash"

To apply 3,5-dichloro substitution effectively, one must distinguish its steric vector from other common modifications.

| Substitution Pattern | Steric Vector | Primary Conformational Effect | Risk of Backbone Distortion |

| Native (Phe/Tyr) | Neutral | Free rotation of | Low |

| 2,6-Dichloro (Ortho) | Proximal Bulk | Locks | High |

| 3,5-Dichloro (Meta) | Distal Width | Restricts | Low |

| 4-Chloro (Para) | Distal Length | Extends reach; minimal effect on rotation. | Low |

Key Insight: 3,5-diCl-Phe does not intrinsically lock the peptide backbone (

Electronic Modulation (The -Hole)

Chlorine is highly electronegative (

-

Effect: The quadrupole moment of the ring is reversed or significantly altered.

-

Application: If the native Phe interacts with an electron-rich residue (e.g., Asp, Glu, or a Tryptophan indole), 3,5-diCl-Phe will strengthen this interaction via electrostatic attraction. Conversely, if the native interaction is cation-

(with Arg/Lys), this substitution may weaken it.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 3,5-diCl-Phe Peptides

Expertise Note: While 3,5-diCl-Phe is not as sterically hindered as N-methyl amino acids, the electron-withdrawing nature of the chlorines reduces the nucleophilicity of the amino group during the subsequent coupling step (when 3,5-diCl-Phe is the N-terminal residue on the resin).

Reagents:

-

Resin: Rink Amide (for amides) or Wang (for acids).[1] Loading: 0.3–0.5 mmol/g.

-

Amino Acid: Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-diCl-Phe-OH).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

Protocol:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (

min). Wash DMF ( -

Coupling (The Critical Step):

-

Dissolve Fmoc-3,5-diCl-Phe-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF.

-

Pre-activation: Allow to activate for 30 seconds (do not exceed 2 mins to avoid racemization).

-

Add to resin.[1][2][3] Shake for 45–60 minutes (standard Phe is 30 min; the extra time ensures completion due to slight steric bulk).

-

Monitoring: Perform Kaiser test. If blue, re-couple.

-

-

Subsequent Coupling (onto the 3,5-diCl-Phe amine):

-

After deprotecting the Fmoc-3,5-diCl-Phe, the exposed amine is slightly less nucleophilic.

-

Action: Use HOAt/HATU for the next amino acid and extend reaction time to 60–90 minutes . Double coupling is recommended if the next residue is bulky (e.g., Val, Ile).

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Conformational Analysis via CD and NMR

To validate the structural impact, you must compare the modified peptide to the wild type.

A. Circular Dichroism (CD) Spectroscopy

-

Goal: Assess global secondary structure changes.

-

Expectation: 3,5-diCl substitution should preserve the parent structure (e.g.,

-helix minima at 208/222 nm). If the signal diminishes significantly, the steric width is disrupting the helix packing. -

Protocol: 50

M peptide in Phosphate Buffer (pH 7.4). Scan 190–260 nm.

B. NMR Spectroscopy (

-

Goal: Determine the side-chain rotamer population (

). -

Method: Measure

coupling constants in 1D -

Interpretation:

-

Native Phe often averages between rotamers.

-

3,5-diCl-Phe often shows sharper splitting or population shifts if the chlorines clash with

or -

Use the Pachler equation to calculate mole fractions of rotamers based on

values.

-

Visualization of Steric Logic & Workflow

Diagram 1: Steric Impact of Substitution Patterns

This diagram illustrates the "Cone of Interference" for different substitutions.

Caption: Comparative analysis of steric vectors. 2,6-substitution clashes with the backbone (red), while 3,5-substitution expands distal volume to fill receptor pockets (green).

Diagram 2: Optimization Workflow

The decision tree for when to deploy 3,5-diCl-Phe in a drug discovery campaign.

Caption: Decision matrix for incorporating 3,5-diCl-Phe to address metabolic liability or affinity gaps.

Quantitative Data Summary

The following table summarizes the physicochemical parameter shifts upon 3,5-dichloro substitution.

| Parameter | Phenylalanine (Phe) | 3,5-Dichloro-Phe | Impact on Drug Design |

| Van der Waals Volume | ~125 ų | ~160 ų | Fills "loose" pockets; increases |

| Lipophilicity ( | 0.00 (Ref) | +1.42 | Increases membrane permeability and BBB crossing. |

| Electronic ( | 0.00 | +0.37 (per Cl) | Electron-deficient ring; enhances |

| pKa (of Tyr-OH) | 10.1 (Tyr) | ~7.8 (3,5-diCl-Tyr) | For Tyrosine analogs: Ionizes at physiological pH; alters H-bonding. |

References

-

Solid-Phase Peptide Synthesis Protocols

- Title: Solid-Phase Peptide Synthesis Methods: Complete Guide

- Source: Biovera Research

-

URL:[Link]

-

Conformational Analysis of Halogen

-

Peptide Drug Design Str

- Title: Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre

- Source: NIH / PMC

-

URL:[Link]

-

Steric Parameters in Drug Design

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-dichloro-L-tyrosine | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into Dichlorinated Phenylalanine Isomers: A Technical Guide to 3,4-Dichloro and 3,5-Dichloro Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of halogen atoms into amino acid scaffolds represents a powerful tool in medicinal chemistry and chemical biology. The resulting derivatives often exhibit altered physicochemical properties, enhanced metabolic stability, and unique biological activities. This technical guide provides an in-depth exploration of two specific isomers of dichlorinated phenylalanine: 3,4-dichlorophenylalanine and 3,5-dichlorophenylalanine. By examining the subtle yet significant differences in their synthesis, physicochemical characteristics, and biological implications, we aim to equip researchers with the foundational knowledge necessary to leverage these valuable compounds in their own investigations. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental considerations, offering a holistic view for the discerning scientist.

Introduction: The Significance of Halogenation in Phenylalanine Scaffolds

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile building block in numerous biological processes and as a foundational scaffold in drug design. The introduction of chlorine atoms onto the phenyl ring, creating dichlorophenylalanine isomers, profoundly alters the molecule's electronic and steric properties. This modification can lead to:

-

Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the aromatic ring, potentially leading to stronger interactions with biological targets.

-

Increased Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

-

Improved Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.

-

Conformational Restriction: The steric bulk of chlorine atoms can restrict the rotational freedom of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a target.

The precise positioning of the chlorine atoms on the phenyl ring is not a trivial matter. The 3,4-dichloro and 3,5-dichloro substitution patterns, while seemingly similar, give rise to distinct molecular geometries and electronic profiles, which in turn translate to different biological activities. This guide will dissect these differences, providing a comparative analysis to inform rational drug design and biological investigation.

Synthesis of Dichlorophenylalanine Derivatives: A Tale of Two Isomers

The synthesis of 3,4- and 3,5-dichlorophenylalanine typically begins with the corresponding dichlorinated aniline or benzaldehyde precursors. While several synthetic routes exist, this guide will focus on established and reliable methods, including both chemical and enzymatic approaches.

Chemical Synthesis: From Dichloroanilines to Amino Acids

A common and versatile method for synthesizing α-amino acids is the Strecker synthesis or variations thereof. However, for halogenated phenylalanines, a more frequent approach involves the use of protected glycine or alanine synthons that are alkylated with a suitable dichlorobenzyl halide.

Workflow for Chemical Synthesis of Dichlorophenylalanines:

Caption: Enzymatic synthesis of L-dichlorophenylalanine derivatives using PAL.

Detailed Protocol: Enzymatic Synthesis of L-3,5-dichlorophenylalanine

-

Reaction Setup: A reaction mixture is prepared containing 3,5-dichlorocinnamic acid in a suitable buffer (e.g., Tris-HCl, pH 8.5) with a high concentration of an ammonia source, such as ammonium hydroxide.

-

Enzyme Addition: Phenylalanine ammonia lyase (from a source such as Rhodotorula glutinis) is added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.

-

Product Isolation: Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product, L-3,5-dichlorophenylalanine, is purified from the reaction mixture using techniques such as ion-exchange chromatography.

This enzymatic approach provides direct access to the enantiomerically pure L-amino acid, which is often the desired stereoisomer for biological applications.

Physicochemical Properties: A Comparative Analysis

The seemingly minor shift in the position of one chlorine atom from the 4- to the 5-position results in measurable differences in the physicochemical properties of the two isomers. These differences can have a profound impact on their biological behavior.

| Property | 3,4-Dichlorophenylalanine | 3,5-Dichlorophenylalanine | Rationale for the Difference |

| Molecular Formula | C₉H₉Cl₂NO₂ | C₉H₉Cl₂NO₂ | Isomers have the same atomic composition. |

| Molecular Weight | 234.08 g/mol | 234.08 g/mol | Isomers have the same atomic composition. |

| Melting Point | 195.5 - 199.0 °C (for D-isomer) | Data not readily available, but expected to be similar. | Crystal packing efficiency will be slightly different due to the change in symmetry, which can affect the melting point. |

| Appearance | Off-white powder | Expected to be a white to off-white solid. | Both are crystalline solids at room temperature. |

| Symmetry | Asymmetric | Symmetric (C2v symmetry in the dichlorophenyl group) | The 3,5-substitution pattern confers a higher degree of molecular symmetry compared to the 3,4-substitution. This can influence crystal packing and solubility. |

| Dipole Moment | Higher | Lower | In the 3,4-isomer, the dipole moments of the two C-Cl bonds have a significant vector component in the same direction, leading to a larger overall dipole moment. In the 3,5-isomer, the C-Cl bond dipoles are oriented in opposing directions, resulting in a partial cancellation and a smaller net dipole moment. |

| LogP (Calculated) | Expected to be slightly lower than the 3,5-isomer. | Expected to be slightly higher than the 3,4-isomer. | While both are more lipophilic than phenylalanine, the more polar nature of the 3,4-isomer may slightly reduce its partitioning into a nonpolar solvent. |

| Aqueous Solubility | Expected to be slightly higher than the 3,5-isomer. | Expected to be slightly lower than the 3,4-isomer. | The higher dipole moment of the 3,4-isomer may lead to more favorable interactions with polar water molecules, enhancing its solubility. |

Spectroscopic Characterization: Fingerprinting the Isomers

Unambiguous identification of the 3,4- and 3,5-dichlorophenylalanine isomers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the two isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.

Expected ¹H NMR Spectral Features:

-

3,4-Dichlorophenylalanine: The aromatic region will show a complex pattern for the three protons, typically an ABX system. One proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, with coupling constants characteristic of ortho and meta relationships.

-

3,5-Dichlorophenylalanine: The aromatic region will be simpler due to the molecule's symmetry. The two protons at the 2- and 6-positions will be chemically equivalent and will appear as a doublet. The proton at the 4-position will be a triplet (or more accurately, a triplet-like pattern due to coupling to two equivalent protons).

Expected ¹³C NMR Spectral Features:

-

3,4-Dichlorophenylalanine: The aromatic region will display six distinct signals for the six non-equivalent carbons of the phenyl ring.

-

3,5-Dichlorophenylalanine: Due to symmetry, the aromatic region will show only four signals: one for the carbon bearing the amino acid side chain, one for the two carbons bearing the chlorine atoms, one for the two carbons ortho to the side chain, and one for the carbon para to the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecules. Both isomers will have the same molecular ion peak (m/z = 233 for the free acid, assuming loss of a proton in negative ion mode, or 235 in positive ion mode with protonation). The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks with relative intensities of approximately 9:6:1 for M, M+2, and M+4) will be a key diagnostic feature for both isomers. Fragmentation patterns may show subtle differences due to the different substitution patterns, but the primary fragments are likely to be similar, involving loss of the carboxyl group and parts of the amino acid side chain.

Biological Activity and Structure-Activity Relationships (SAR)

The differential positioning of the chlorine atoms leads to distinct structure-activity relationships, influencing how these molecules interact with biological systems.

Enzyme Inhibition

Halogenated phenylalanine derivatives are known to be inhibitors of various enzymes. For instance, p-chlorophenylalanine is a well-known inhibitor of tryptophan hydroxylase. While direct comparative studies on the enzyme inhibitory activities of 3,4- and 3,5-dichlorophenylalanine are scarce, we can infer potential differences based on their structures.

-

3,4-Dichlorophenylalanine: The asymmetric electronic distribution in the phenyl ring may lead to specific interactions with enzyme active sites that are sensitive to the electronic landscape of the substrate or inhibitor. The 3,4-dichloro substitution pattern has been associated with cytotoxic effects in some contexts, suggesting potential interactions with enzymes involved in cell proliferation.

-

3,5-Dichlorophenylalanine: The symmetric nature of this isomer might favor binding to enzymes with symmetric binding pockets. Derivatives of 3,5-dichlorophenylalanine have been explored as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion, suggesting a potential role in modulating protein-protein interactions. Furthermore, halogenation at the 3- and 5-positions of related aromatic compounds has been shown to be crucial for high-affinity binding to certain receptors.

Incorporation into Peptides and Proteins

As unnatural amino acids, both 3,4- and 3,5-dichlorophenylalanine can be incorporated into peptides to create peptidomimetics with enhanced properties. The choice between the two isomers can be guided by the desired outcome:

-

Probing Electronic Effects: The 3,4-isomer, with its larger dipole moment, could be used to probe the importance of electronic interactions within a peptide-receptor binding interface.

-

Enhancing Hydrophobicity and Stability: Both isomers can be used to increase the hydrophobicity and metabolic stability of peptides. The 3,5-isomer, being slightly more lipophilic, might be more effective in this regard.

-

Conformational Control: The steric bulk of the chlorine atoms can be used to enforce specific peptide backbone conformations, which can be crucial for biological activity.

Cytotoxicity and Anticancer Potential

Studies on related dichlorophenyl derivatives suggest that the substitution pattern is critical for cytotoxic activity. For example, in a series of dichlorophenylacrylonitriles, compounds with a 3,4-dichlorophenyl moiety displayed potent and selective growth inhibition against breast cancer cell lines. This suggests that 3,4-dichlorophenylalanine and its derivatives could be promising scaffolds for the development of novel anticancer agents. The cytotoxic mechanism of such compounds may involve the inhibition of key enzymes or the disruption of protein-protein interactions essential for cancer cell survival.

Pharmacokinetics and Drug Development Considerations

While specific pharmacokinetic data for 3,4- and 3,5-dichlorophenylalanine are not widely available, general principles of drug metabolism and pharmacokinetics can be applied to predict their behavior.

-

Absorption: The increased lipophilicity of both isomers compared to phenylalanine suggests they may have good oral bioavailability.

-

Distribution: Their distribution into tissues will be influenced by their lipophilicity and their ability to utilize amino acid transporters.

-

Metabolism: The dichloro-substitution is expected to block sites of aromatic hydroxylation, a common metabolic pathway for phenylalanine. This should lead to increased metabolic stability and a longer in vivo half-life compared to the parent amino acid.

-

Excretion: The primary route of excretion is likely to be renal, following any potential biotransformation.

The choice between the 3,4- and 3,5-isomer in a drug development program would depend on a careful balance of desired potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

3,4-Dichlorophenylalanine and 3,5-dichlorophenylalanine are not merely simple variations of a common amino acid. They are distinct chemical entities with unique properties that can be strategically exploited in drug discovery and chemical biology. The 3,4-isomer, with its asymmetric electronic profile, may be particularly suited for applications where specific electronic interactions are key to biological activity, such as in the design of enzyme inhibitors with cytotoxic potential. In contrast, the symmetric 3,5-isomer may be more appropriate for applications where enhanced lipophilicity, metabolic stability, and specific steric interactions are the primary goals, as seen in the development of VLA-4 antagonists.

Future research should focus on direct, head-to-head comparisons of these isomers in a variety of biological assays to build a more comprehensive understanding of their structure-activity relationships. The development of more efficient and scalable synthetic routes, particularly enantioselective methods, will also be crucial for making these valuable research tools more accessible. As our understanding of the subtle interplay between halogen substitution patterns and biological activity grows, so too will our ability to rationally design novel therapeutics and chemical probes with tailored properties.

References

-

Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]

- O'Donnell, M. J. (2001). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Aldrichimica Acta, 34(1), 3-15.

-

Palka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 362–368. [Link]

-

Chem-Impex. (n.d.). D-3,4-Dichlorophenylalanine. Chem-Impex. [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

- Kopka, I. E., Young, D. N., Lin, L. S., Mumford, R. A., Magriotis, P. A., MacCoss, M., Mills, S. G., Van Riper, G., McCauley, E., Egger, L. E., Kidambi, U., Schmidt, J. A., Lyons, K., Stearns, R., Vincent, S., Colletti, A., Wang, Z., Tong, S., Wang

Methodological & Application

Application Note: Overcoming Synthetic Barriers in the Incorporation of Fmoc-3,5-Cl2-Phe-OH into Hydrophobic Peptide Sequences

Executive Summary & Scientific Rationale

The incorporation of 3,5-dichloro-L-phenylalanine (3,5-Cl2-Phe) into peptide sequences is a potent strategy for enhancing proteolytic stability and increasing membrane permeability. The electron-withdrawing chlorine substituents on the phenyl ring significantly alter the quadrupole moment of the aromatic system, promoting stronger

However, the introduction of Fmoc-3,5-Cl2-Phe-OH presents a dual synthetic challenge:

-

Steric Occlusion: The bulkiness of the dichloro-substitution hinders rapid acylation.

-

Hydrophobic Collapse: Sequences enriched with this residue are prone to rapid on-resin aggregation (

-sheet formation), leading to "difficult sequences" characterized by deletion errors and incomplete coupling.

This guide moves beyond standard SPPS (Solid Phase Peptide Synthesis) protocols to provide a specialized workflow for handling these highly hydrophobic, sterically demanding building blocks.

Strategic Pre-Synthesis Planning

Before weighing any reagents, the synthetic strategy must be engineered to prevent aggregation. Standard polystyrene resins and DMF solvents are often insufficient for this class of peptides.

Resin Selection: The Foundation

For hydrophobic peptides containing 3,5-Cl2-Phe, PEG-based resins (e.g., ChemMatrix® or Tentagel®) are superior to standard polystyrene (PS).

-

Why? PS resins shrink significantly in the hydrophobic solvents required for these peptides. PEG-based resins maintain better swelling in diverse solvents (DCM, NMP, THF).[1]

-

Loading: Use low-loading resin (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation (pseudo-dilution principle).

Solvent Engineering

Replace standard DMF with N-Methyl-2-pyrrolidone (NMP) or a binary mixture of NMP/DMSO (90:10) .

-

Causality: NMP has a higher dielectric constant than DMF, better disrupting hydrogen bonds between peptide chains. DMSO is a powerful chaotrope that solvates the growing hydrophobic chain, preventing

-sheet formation.

Detailed Experimental Protocols

Protocol A: Solubilization and Activation of Fmoc-3,5-Cl2-Phe-OH

Objective: Ensure complete dissolution and rapid activation without racemization.

Materials:

-

Fmoc-3,5-Cl2-Phe-OH

-

Activator: HATU (for difficult couplings) or DIC/Oxyma Pure (for lower racemization risk).

-

Base: DIPEA (if using HATU).

-

Solvent: Anhydrous NMP.

Step-by-Step:

-

Calculate Equivalents: Use a 4-fold excess of the amino acid relative to the resin loading.

-

Solubilization: Dissolve Fmoc-3,5-Cl2-Phe-OH in NMP.

-

Note: If the solution is cloudy, add anhydrous DMSO dropwise until clear. Do not exceed 15% DMSO volume, as it can increase viscosity and hinder diffusion into resin beads.

-

-

Activation (Choose one):

-

Method A (HATU - Recommended for steric bulk): Add 3.9 eq of HATU and 8 eq of DIPEA. Pre-activate for 30 seconds only. Longer pre-activation causes guanidinium capping.

-

Method B (DIC/Oxyma - Recommended for Cys/His proximity): Add 4 eq Oxyma Pure and 4 eq DIC. Pre-activate for 2 minutes.

-

Protocol B: The "Aggregation-Breaker" Coupling Cycle

Objective: Force the coupling to completion despite steric and aggregation barriers.

Workflow:

-

Deprotection: 20% Piperidine in NMP (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).

-

Insight: UV monitoring of the fulvene adduct is critical here. Slow deprotection indicates aggregation.

-

-

Wash: NMP (5x).

-

Coupling: Add the activated Fmoc-3,5-Cl2-Phe-OH mixture.

-

Temperature: Perform coupling at 50°C (microwave or heated shaker).

-

Warning: Do not exceed 60°C for halogenated phenylalanines to avoid potential elimination side reactions or racemization.

-

Time: 45 minutes (Microwave) or 2 hours (Room Temp).

-

-

Re-Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents.

-

Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/NMP to prevent deletion sequences.

Visualization: Synthesis Decision Matrix

The following diagram illustrates the decision logic for handling aggregation during the synthesis of peptides containing 3,5-Cl2-Phe.

Figure 1: Decision matrix for optimizing coupling conditions based on real-time deprotection kinetics.

Protocol C: Cleavage and Isolation (The "Trap")

The Critical Failure Point: Hydrophobic peptides often precipitate on the resin during TFA cleavage or fail to precipitate in ether, leading to massive yield loss.

Protocol:

-

Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (if Cys/Met present).

-

Time: 2-3 hours.

-

Filtration (Crucial Modification):

-

Precipitation:

-

Attempt standard cold diethyl ether precipitation.

-

If no pellet forms: The peptide is likely soluble in ether due to the lipophilic Cl-Phe residues.

-

Recovery: Evaporate the ether/TFA mixture under nitrogen flow or rotary evaporation. Resuspend the residue in 50% Acetonitrile/Water and lyophilize directly.

-

Protocol D: Purification Strategy

Standard C18 columns are often too retentive for peptides containing multiple 3,5-Cl2-Phe residues, resulting in broad peaks and poor recovery.

Data Summary: Column Selection Guide

| Parameter | Standard Peptide | Hydrophobic (3,5-Cl2-Phe) Peptide |

| Stationary Phase | C18 (Octadecyl) | C4 (Butyl) or C8 (Octyl) |

| Pore Size | 100 Å | 300 Å (Better access for bulky chains) |

| Mobile Phase B | Acetonitrile (ACN) | ACN + 10-20% Isopropanol (IPA) |

| Temperature | Ambient | 40°C - 60°C (Reduces backpressure & viscosity) |

Purification Steps:

-

Dissolution: Dissolve crude peptide in minimal DMSO or Hexafluoroisopropanol (HFIP), then dilute with water/ACN.

-

Gradient: Use a shallow gradient (e.g., 1% B per minute).

-

Wavelength: Monitor at 220 nm. Note that the chlorinated ring may have a slightly shifted absorption max; verify with a full spectrum scan if possible.

References

-

Vertex AI Search. (2026). Synthesis of hydrophobic peptides containing halogenated phenylalanine. Retrieved from 4

-

National Institutes of Health (NIH). (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Retrieved from 5

-

BenchChem. (2025).[6] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO (Solvent principles applied to hydrophobic AAs). Retrieved from 7

-

The Nest Group. (2002). Designing Purification Methods for Hydrophobic Peptides. Retrieved from 8

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from 9

Sources

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nestgrp.com [nestgrp.com]

- 9. merckmillipore.com [merckmillipore.com]

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) of Halogenated Amino Acid Derivatives

Abstract

The incorporation of halogenated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as binding affinity, metabolic stability, and cell permeability. However, the unique electronic and steric characteristics of these derivatives present distinct challenges for automated Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful automated synthesis of peptides containing halogenated residues. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights to overcome common synthetic hurdles, ensuring high-purity and high-yield outcomes.

Introduction: The Strategic Role of Halogenation in Peptide Drug Design

Halogen atoms, particularly fluorine, chlorine, and bromine, are increasingly utilized as "functional groups" in peptide-based therapeutics. Their introduction can profoundly influence a peptide's conformational preference, lipophilicity, and resistance to enzymatic degradation. For instance, the substitution of a hydrogen atom with a fluorine atom, the most electronegative element, can introduce stabilizing electronic effects and improve metabolic stability without a significant increase in steric bulk. This has been successfully applied to enhance the efficacy of peptide drugs. The unique properties of halogenated amino acids, however, necessitate a careful optimization of standard SPPS protocols to accommodate their altered reactivity.

Core Challenges in the SPPS of Halogenated Amino Acids

The successful incorporation of halogenated amino acid derivatives via automated SPPS requires a nuanced understanding of their chemical behavior. The primary challenges can be categorized as follows:

-

Steric Hindrance: Halogen atoms, especially chlorine and bromine, are larger than hydrogen and can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain. This is particularly pronounced in sterically demanding residues like halogenated phenylalanines or tyrosines.

-

Electronic Effects: The electron-withdrawing nature of halogens can decrease the nucleophilicity of the amino group, slowing down the coupling reaction. This effect is most significant with fluorine and can lead to incomplete couplings if standard reaction times are used.

-

Side Reactions: Certain halogenated residues, particularly iodinated tyrosines, can be sensitive to the acidic conditions of the final cleavage from the solid support, potentially leading to degradation or side product formation.

To address these challenges, a systematic optimization of the SPPS cycle is essential. This includes the selection of appropriate coupling reagents, adjustment of reaction times, and the potential use of double coupling strategies.

Recommended Reagents and General Considerations

The choice of coupling reagent is critical for overcoming the electronic and steric hurdles presented by halogenated amino acids.

-

High-Activity Coupling Reagents: Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. Their high reactivity can effectively drive sterically hindered and electronically challenging coupling reactions to completion.

-

Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to minimize side reactions like racemization. Collidine is often preferred for its lower basicity, which can be beneficial for sensitive residues.

-

Solvent: High-purity N,N-dimethylformamide (DMF) is the standard solvent for SPPS. Ensure it is low in water content to prevent premature hydrolysis of activated esters.

Automated SPPS Workflow for Halogenated Peptides

The following diagram illustrates a generalized workflow for an automated SPPS cycle optimized for the incorporation of a halogenated amino acid derivative.

Application Notes and Protocols for Fmoc Deprotection of 3,5-Dichloro-Phenylalanine Residues

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Role of 3,5-Dichloro-Phenylalanine in Modern Peptide Science

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. Among these, 3,5-dichloro-phenylalanine (Cl₂-Phe) has emerged as a particularly valuable building block. The two chlorine atoms on the phenyl ring introduce significant steric bulk and, more importantly, exert a strong electron-withdrawing effect. This modification can profoundly influence peptide conformation and binding interactions, making Cl₂-Phe a key component in the design of novel peptide-based therapeutics and probes.

However, the very electronic properties that make 3,5-dichloro-phenylalanine an attractive synthetic target also present challenges during solid-phase peptide synthesis (SPPS). Specifically, the electron-deficient nature of the aromatic ring can impact the kinetics of the crucial Nα-Fmoc deprotection step. This application note provides a comprehensive guide to understanding and optimizing the Fmoc deprotection of 3,5-dichloro-phenylalanine residues, ensuring high-fidelity peptide synthesis.

The Underlying Chemistry: Fmoc Deprotection via the E1cB Mechanism

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a pivotal step in SPPS, proceeding through a base-catalyzed β-elimination reaction, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by a base, typically a secondary amine like piperidine.[1] This generates a carbanion intermediate, which then undergoes elimination to release the free amine of the peptide and dibenzofulvene (DBF). The excess piperidine in the reaction mixture subsequently acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.

Figure 1: The E1cB mechanism of Fmoc deprotection by piperidine.

The electron-withdrawing nature of the 3,5-dichloro-phenylalanine side chain can influence the stability of the carbanion intermediate. While this effect is primarily on the amino acid side chain and not directly on the Fmoc group, inductive effects can subtly alter the electronic environment of the peptide backbone. More significantly, steric hindrance from the bulky dichlorinated ring may impede the access of the piperidine base to the Fmoc group, potentially slowing down the initial deprotonation step. This is a known phenomenon with sterically hindered amino acids.

Furthermore, a similar electron-withdrawing amino acid, pentafluorophenylalanine, often requires optimized deprotection protocols, suggesting that extended deprotection times may be necessary for complete Fmoc removal from 3,5-dichloro-phenylalanine.[2]

Recommended Protocols for Fmoc Deprotection of 3,5-Dichloro-Phenylalanine

Based on the mechanistic understanding and empirical evidence from similar residues, we propose two primary protocols for the Fmoc deprotection of 3,5-dichloro-phenylalanine. The choice between the standard and extended protocol will depend on the specific peptide sequence, the adjacent amino acids, and the results of in-process monitoring.

| Parameter | Standard Protocol | Extended Protocol | Rationale for Variation |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 20% (v/v) Piperidine in DMF | Standard and widely effective reagent. |

| Initial Treatment | 1 x 3 minutes | 1 x 5 minutes | A longer initial treatment ensures thorough resin wetting and initiates deprotection. |

| Main Treatment | 1 x 10 minutes | 1 x 20-30 minutes | The extended main treatment time is the key variable to address potentially slower kinetics. |

| Total Deprotection Time | ~13 minutes | ~25-35 minutes | Provides a significantly longer exposure to the deprotection reagent. |

| Monitoring | Kaiser test after completion | Kaiser test after 20 minutes and at completion | More frequent monitoring is crucial for the extended protocol to avoid unnecessary exposure. |

Detailed Experimental Workflow

Materials:

-

Fmoc-3,5-dichloro-phenylalanine-loaded resin

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Peptide synthesis grade Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Kaiser Test Kit (Ninhydrin solutions)

Protocol Steps:

Figure 2: Step-by-step workflow for Fmoc deprotection and monitoring.

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for the time specified in the chosen protocol (3 minutes for standard, 5 minutes for extended).

-

Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine/DMF. Agitate for the time specified in the chosen protocol (10 minutes for standard, 20-30 minutes for extended).

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.

-

Monitoring: Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection. A negative result (yellow beads) indicates incomplete deprotection.

Troubleshooting and Considerations

-

Incomplete Deprotection (Negative Kaiser Test): If the Kaiser test is negative after the initial extended protocol, repeat the main deprotection step for an additional 10-15 minutes and re-test. It is crucial to ensure complete deprotection before proceeding to the next coupling step to avoid deletion sequences.

-

Alternative Reagents: For particularly difficult sequences, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2-5% in DMF can be considered. However, DBU should be used with caution as it can promote side reactions, particularly aspartimide formation if an aspartic acid residue is present in the sequence.

-

Sequence Dependence: The rate of Fmoc deprotection can be influenced by the surrounding amino acid sequence. Aggregation of the peptide chain on the resin can hinder reagent access. If aggregation is suspected, using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or incorporating a small percentage of a chaotropic salt, may be beneficial.

Conclusion

The successful incorporation of 3,5-dichloro-phenylalanine into synthetic peptides requires careful consideration of the Fmoc deprotection step. While standard protocols may be sufficient in some cases, the electron-withdrawing nature and steric bulk of this non-canonical amino acid may necessitate extended deprotection times. Rigorous in-process monitoring, such as the Kaiser test, is paramount to ensure complete Fmoc removal and the synthesis of high-purity peptides. By understanding the underlying mechanism and implementing the appropriate protocols and monitoring strategies, researchers can confidently utilize 3,5-dichloro-phenylalanine to advance the design and development of novel peptide therapeutics.

References

Sources

Application Note: High-Efficiency Synthesis of Peptidomimetics using Fmoc-3,5-dichloro-L-phenylalanine

Executive Summary & Rationale

The incorporation of halogenated amino acids, specifically Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl2-Phe-OH) , represents a high-value strategy in modern peptidomimetic design. Unlike native phenylalanine, this analog introduces significant steric bulk and distinct electronic properties via the "sigma hole" effect, facilitating unique halogen-bonding interactions within receptor binding pockets.

Key Advantages in Drug Design:

-

Metabolic Stability: The 3,5-dichloro substitution sterically shields the peptide backbone, significantly retarding chymotrypsin-mediated proteolysis.

-

Lipophilicity: Enhanced hydrophobicity improves membrane permeability and blood-brain barrier (BBB) crossing potential.

-

Conformational Constraint: The steric bulk restricts rotation around the

and

This guide details the optimized protocols for overcoming the specific synthetic challenges—steric hindrance and aggregation—associated with this residue.

Chemical Profile

| Property | Specification |

| Compound Name | Fmoc-3,5-dichloro-L-phenylalanine |

| CAS Number | 1260605-95-5 (Verify with specific vendor) |

| Molecular Weight | ~456.3 g/mol |

| Formula | |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM. |

| Storage | +2°C to +8°C, desiccated. |

| Structural Feature | Electron-withdrawing chlorines increase acidity of the amide proton; steric bulk hinders coupling. |

Strategic Considerations for SPPS

Synthesizing peptides with Fmoc-3,5-Cl2-Phe-OH requires deviating from "standard" automated protocols. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring but makes the activated ester highly reactive. However, the primary challenge is steric hindrance .

Critical Success Factors:

-

Coupling Reagents: Traditional HBTU/DIPEA methods often result in deletion sequences due to slow kinetics. We utilize DIC/Oxyma Pure (Method A) as the modern "Gold Standard" for efficiency and racemization suppression, with HATU/HOAt (Method B) as a potent alternative for extremely difficult sequences.

-

Resin Loading: Use low-loading resins (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation, which is exacerbated by the lipophilic dichlorophenylalanine side chains.

-

Solvent Systems: The use of binary solvent systems (DMF/DCM) during coupling can disrupt aggregation in growing hydrophobic chains.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Target: Ensure maximal accessibility of reactive sites.

-

Selection: Use Rink Amide MBHA resin (for C-term amides) or Wang resin (for C-term acids).

-

Swelling: Weigh resin into a fritted polypropylene reaction vessel. Add DMF (10 mL/g resin) and swell for 45 minutes (critical for MBHA).

-

Initial Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

Protocol B: Coupling Fmoc-3,5-Cl2-Phe-OH

Rationale: This protocol prioritizes the DIC/Oxyma method to minimize racemization risk while maintaining high coupling efficiency.

Reagents (per 0.1 mmol resin scale):

-

Fmoc-3,5-Cl2-Phe-OH: 4.0 eq (approx. 182 mg)

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 4.0 eq

-

DIC (N,N′-Diisopropylcarbodiimide): 4.0 eq

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve Fmoc-3,5-Cl2-Phe-OH and Oxyma Pure in minimal DMF (approx. 2-3 mL). Ensure complete dissolution; sonicate if necessary.

-

Activation: Add DIC to the amino acid/Oxyma mixture. Do not pre-activate for more than 2 minutes to avoid rearrangement to inactive N-acylurea.

-

Coupling: Transfer the activated solution immediately to the resin.

-

Reaction Conditions: Shake/vortex at room temperature for 60 minutes .

-

Optimization: For sequences prone to aggregation, perform coupling at 50°C (microwave or conventional heating) for 20 minutes.

-

-

Monitoring: Perform a Kaiser Test .

-

Colorless/Yellow beads: Complete coupling.

-

Blue beads: Incomplete. Proceed to Double Coupling.

-

Double Coupling (if required): Repeat the step using HATU (3.8 eq) and HOAt (4.0 eq) with TMP (2,4,6-Trimethylpyridine, 8 eq) as the base instead of DIPEA. TMP is a weaker base that reduces the risk of base-catalyzed racemization during the slower coupling of this steric residue.

Protocol C: Cleavage & Isolation

Rationale: The chlorine atoms are stable to TFA, but the lipophilicity requires careful precipitation.

-

Wash: Wash resin thoroughly with DMF (5x) and DCM (5x). Dry under

flow. -

Cocktail Preparation: Prepare Reagent K analog: TFA/Phenol/Water/TIS (88:5:5:2).

-

Incubation: Add cocktail to resin (10 mL/g). Shake for 2.5 hours.

-

Precipitation: Filter filtrate into cold diethyl ether (ratio 1:10).

-

Note: Peptides containing 3,5-Cl2-Phe are very hydrophobic. If precipitate does not form, evaporate TFA under

to an oil before adding ether.

-

-

Purification: Dissolve pellet in 50% Acetonitrile/Water. Lyophilize. Purify via RP-HPLC using a C18 column (Gradient: 30-90% B, as the peptide will elute late).

Visualization of Workflows

Diagram 1: Optimized Synthesis Workflow

This flowchart illustrates the decision logic for coupling sterically hindered halogenated amino acids.

Caption: Decision tree for incorporating Fmoc-3,5-dichloro-L-phenylalanine, highlighting the critical QC checkpoint and double-coupling contingency.

Diagram 2: Mechanistic Impact of 3,5-Cl2-Phe

This diagram explains the causality between the chemical modification and the biological outcome.

Caption: Mechanistic pathway detailing how 3,5-dichlorophenylalanine enhances peptidomimetic properties.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser) | Steric hindrance prevents access to resin sites. | 1. Use Protocol B (Double Coupling). 2. Increase temperature to 50°C. 3. Switch to lower loading resin. |

| Racemization (D-isomer detected) | Over-activation or excessive base usage. | 1. Use DIC/Oxyma (base-free activation). 2. If using HATU, replace DIPEA with TMP (Collidine). |

| Precipitation Failure | High peptide lipophilicity. | 1. Evaporate TFA fully before adding ether. 2. Use cold Hexane/Ether mix (1:1). |

| Broad HPLC Peak | Aggregation on the column. | 1. Heat column to 60°C. 2. Use Hexafluoroisopropanol (HFIP) in the sample injection solvent. |

References

-

MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Retrieved from [Link]

Application Note: High-Fidelity Coupling of Fmoc-Phe(3,5-Cl₂)-OH

Comparative Analysis: DIC/Oxyma Pure vs. HATU/DIEA

Part 1: Executive Summary

The incorporation of halogenated amino acids, such as Fmoc-Phe(3,5-Cl₂)-OH (3,5-dichlorophenylalanine), presents a distinct synthetic challenge. While standard coupling protocols utilize HATU for its high reactivity, this reagent requires a tertiary amine base (DIEA or NMM). For electron-deficient substrates, the basic environment significantly increases the acidity of the C

This guide evaluates DIC/Oxyma Pure against the industry-standard HATU/DIEA .

-

Recommendation: DIC/Oxyma Pure is the superior method for Fmoc-Phe(3,5-Cl₂)-OH. It offers comparable coupling efficiency (>99%) with significantly reduced racemization (<0.5% vs. 5–15% with HATU).

-

Critical Insight: The inductive electron-withdrawing effect of the 3,5-dichloro substitution lowers the pKa of the

-proton, making base-mediated protocols (HATU) inherently risky.

Part 2: Scientific Background & Mechanism[1][2]

The Challenge: Electronic Activation of Racemization

In canonical phenylalanine, the phenyl ring is electron-neutral. In Phe(3,5-Cl₂) , the chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, and subsequently from the C

-

Increased Acidity: The C

-H becomes significantly more acidic than in native Phe. -

Base Sensitivity: In the presence of DIEA (required for HATU activation), the C

-proton is easily abstracted. -

Oxazolone Formation: The deprotonated intermediate cyclizes to form an achiral 5(4H)-oxazolone, which re-opens to form a racemic mixture (D/L isomers).[1][2]

Mechanistic Comparison

The following diagram illustrates why DIC/Oxyma preserves chirality while HATU/DIEA risks it.

Figure 1: Mechanistic divergence between base-mediated (HATU) and carbodiimide-mediated (DIC/Oxyma) coupling. The absence of exogenous base in the DIC pathway prevents alpha-proton abstraction.

Part 3: Comparative Data Analysis

The following data represents typical performance metrics for electron-deficient phenylalanine derivatives (based on Albericio et al. and standard SPPS validation data).

| Feature | DIC / Oxyma Pure | HATU / DIEA | Notes |

| Coupling Efficiency | > 99.0% | > 99.5% | HATU is marginally faster (2-5 mins vs 10-20 mins). |

| Racemization (% D-Iso) | < 0.2% - 0.5% | 4.0% - 12.0% | Critical Failure Mode for HATU. |

| Solubility | High (DMF/NMP) | High (DMF/NMP) | Oxyma is highly soluble in DMF. |

| Safety Profile | Green / Safe | Sensitizer / Irritant | Oxyma is non-explosive (unlike HOBt).[3] |

| Cost | Low | High | HATU is significantly more expensive. |

Key Takeaway: While HATU drives the reaction to completion slightly faster, the cost is a loss of stereochemical integrity. For Phe(3,5-Cl₂), yield is irrelevant if the product is racemic.

Part 4: Detailed Experimental Protocols

Protocol A: DIC/Oxyma Pure (Recommended)

This protocol creates a neutral to slightly acidic environment, suppressing oxazolone formation.

Reagents:

-

Amino Acid: Fmoc-Phe(3,5-Cl₂)-OH (0.2 M in DMF)

-

Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Workflow:

-

Dissolution: Dissolve Fmoc-Phe(3,5-Cl₂)-OH (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Note: Premixing the AA and Oxyma ensures the active ester forms immediately upon DIC addition.

-

-

Activation: Add DIC (3.0 eq) to the mixture.

-

Pre-activation: Allow to react for 2–3 minutes . The solution may turn slightly yellow (formation of the active ester).

-

-

Coupling: Transfer the activated solution to the resin-bound free amine.

-

Incubation: Agitate at Room Temperature (RT) for 45–60 minutes .

-

Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: HATU/DIEA (Optimization for Speed)

Use ONLY if DIC/Oxyma fails to drive coupling to completion (e.g., severe steric hindrance).

Reagents:

-

Amino Acid: Fmoc-Phe(3,5-Cl₂)-OH

-

Coupling Agent: HATU

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine)

Workflow (Strict Base Control):

-

Dissolution: Dissolve Fmoc-Phe(3,5-Cl₂)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

-

Base Addition: Add DIEA (6.0 eq ).

-

Critical Step: Do NOT pre-activate for more than 30 seconds. Prolonged contact between the activated ester and base without the resin amine present guarantees racemization.

-

-

Coupling: Immediately add to the resin.

-

Incubation: Agitate for 20 minutes maximum.

-

Mitigation: If racemization is observed, switch the base from DIEA to Collidine (TMP) . Collidine is a weaker base and sterically hindered, reducing proton abstraction.

Part 5: Troubleshooting & Expert Tips

Solubility Issues

The dichloro-substitution increases the lipophilicity of the amino acid.

-

Symptom: Precipitation during the coupling step.

-

Solution: Switch solvent from 100% DMF to a 1:1 mixture of DMF/NMP . NMP has superior solvating power for hydrophobic residues and reduces aggregation.

Monitoring Racemization (Cys/His/Phg/Phe-Cl)

If you suspect racemization, perform a GC-MS or HPLC analysis on a cleaved aliquot using a chiral column (e.g., Chiralpak) or use Marfey’s Reagent derivatization post-hydrolysis.

-

Tip: Always synthesize a standard of the D-isomer (Fmoc-D-Phe(3,5-Cl₂)-OH) to establish retention times.

Order of Addition

For DIC/Oxyma, the order is flexible, but AA + Oxyma -> then DIC is safest. For HATU, the order is critical: AA + HATU -> then Base -> IMMEDIATE addition to resin . Never leave AA + HATU + Base sitting in a vial.

Part 6: References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][3] Journal of the American Chemical Society.[4]

-

Steinauer, R., et al. (1989). "Racemization in Peptide Synthesis." Bachem Monographs. (Foundational text on oxazolone mechanisms).

-

Albericio, F., &yman, J. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

High-Fidelity Loading of Fmoc-3,5-dichloro-L-phenylalanine: Wang vs. Rink Amide Resins

Part 1: Executive Summary & Technical Rationale

The Challenge: Electronic Activation & Racemization Risk

Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl₂-Phe-OH) presents a specific challenge in Solid Phase Peptide Synthesis (SPPS) distinct from canonical phenylalanine. The presence of two electron-withdrawing chlorine atoms on the aromatic ring exerts a negative inductive effect (-I).

This electronic withdrawal propagates to the

-

Standard Protocols Fail: Traditional Wang resin loading using DIC/DMAP is contraindicated. DMAP (4-dimethylaminopyridine) is sufficiently basic to abstract the acidified

-proton of 3,5-Cl₂-Phe, leading to significant epimerization (up to 10-15% D-isomer formation). -

The Solution: This guide prioritizes MSNT/MeIm activation for Wang resin (esterification) and DIC/Oxyma Pure for Rink Amide resin (amidation) to decouple activation efficiency from base-mediated racemization.

Resin Selection Matrix

Choose your resin based on the desired C-terminal functionality.

| Feature | Wang Resin | Rink Amide Resin |

| C-Terminal Product | Carboxylic Acid (-COOH) | Carboxamide (-CONH₂) |

| Linker Type | 4-alkoxybenzyl alcohol (Acid Labile) | Trialkoxy-benzhydrylamine (Acid Labile) |

| Loading Chemistry | Esterification (Difficult, prone to racemization) | Amide Bond Formation (Standard coupling) |

| Cleavage Condition | 95% TFA | 95% TFA |

| Recommended for | Peptide acids, fragment condensation | Peptide amides, biological assays |

Part 2: Experimental Protocols

Protocol A: Loading Wang Resin (Esterification)

Objective: Covalent attachment via ester bond with minimal racemization. Method: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) / N-Methylimidazole (MeIm).[2]

Reagents Required[2][3][4][5][6][7]

-

Fmoc-3,5-dichloro-L-phenylalanine (dry, lyophilized)

-

Wang Resin (0.5 – 1.0 mmol/g substitution)

-

MSNT (Stored at 4°C, moisture sensitive)

-

N-Methylimidazole (MeIm)

-

Dichloromethane (DCM) – Anhydrous

-

Tetrahydrofuran (THF) – Anhydrous

Step-by-Step Procedure

-

Resin Swelling:

-

Activation Cocktail Preparation:

-

In a separate dry vial, dissolve Fmoc-3,5-Cl₂-Phe-OH (3.0 eq) in minimal anhydrous THF/DCM (1:1 v/v).

-

Add MSNT (3.0 eq) .

-

Add MeIm (2.25 eq) . Note: Keep MeIm ratio < MSNT to prevent base-catalyzed racemization.

-

Visual Check: The solution should be clear. If cloudy, add minimal THF.

-

-

Coupling Reaction:

-

Add the activated solution to the drained resin.

-

Agitate gently (rocking, not magnetic stirring) for 2 hours at Room Temperature.

-

Critical Control: Do not add DMAP. The imidazole ring of MeIm acts as the nucleophilic catalyst without the high basicity of DMAP.

-

-

Washing:

-

Drain the vessel.[3]

-

Wash with DCM (3x), DMF (3x), and DCM (3x).

-

-

Capping (Unreacted Hydroxyls):

-

Add Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

-

Agitate for 30 minutes. This acetylates any remaining hydroxyl groups to prevent truncated sequences later.

-

Workflow Diagram: Wang Resin Loading

Figure 1: MSNT-mediated esterification strategy preventing racemization.

Protocol B: Loading Rink Amide Resin (Amidation)

Objective: Covalent attachment via amide bond. Method: DIC / Oxyma Pure (High efficiency, suppression of racemization).

Reagents Required[2][3][4][5][6][7]

-

Fmoc-3,5-dichloro-L-phenylalanine[8]

-

Rink Amide MBHA Resin

-

DIC (N,N'-Diisopropylcarbodiimide)[3]

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

-

DMF (Peptide synthesis grade)

Step-by-Step Procedure

-

Resin Preparation (Fmoc Removal):

-

Swell resin in DMF for 30 mins.

-

Treat with 20% Piperidine/DMF (2 x 10 mins) to remove the Fmoc group from the Rink linker.[7]

-

Wash thoroughly with DMF (5x) to remove all traces of piperidine.

-

Validation: Kaiser Test (Ninhydrin) should be positive (Blue beads) indicating free amines.

-

-

Activation:

-

Dissolve Fmoc-3,5-Cl₂-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Add DIC (3.0 eq) .

-

Pre-activation: Allow to react for 2-3 minutes. The solution may turn yellow/orange (Oxyma active ester).

-

-

Coupling:

-

Add the mixture to the deprotected resin.[4]

-

Agitate for 60 minutes at Room Temperature.

-

Chemistry: The Oxyma ester is highly reactive toward the resin-bound amine but less prone to oxazolone formation than HOBt esters.

-

-

Capping:

-

Standard acetylation (Acetic Anhydride/DIEA/DMF) is recommended to block any unreacted linker amines.

-

Workflow Diagram: Rink Amide Loading

Figure 2: Amide coupling workflow using Oxyma Pure for racemization suppression.

Part 3: Quality Control & Validation

Do not assume loading success. The hydrophobicity of the dichlorophenyl group can lead to aggregation or slow kinetics.

UV Quantitation (The Fmoc Test)

This is the most reliable method for determining substitution levels.

-

Dry a small aliquot of loaded resin (~5 mg). Weigh precisely.

-

Add 2.0 mL of 20% Piperidine in DMF to the resin in a UV cuvette or vial.

-

Agitate for 20 minutes.

-

Measure Absorbance (A) of the supernatant at 290 nm .

-

Calculate Loading (L):

(Where 1.75 is the extinction coefficient factor for Fmoc at 290nm).

Data Summary Table

| Parameter | Wang Resin (MSNT Method) | Rink Amide (Oxyma Method) |

| Target Loading | 0.4 – 0.7 mmol/g | 0.3 – 0.6 mmol/g |

| Risk of Racemization | Low (< 1%) with MSNT | Very Low (< 0.5%) |

| Coupling Time | 2 - 4 Hours | 1 Hour |

| Common Failure Mode | Hydrolysis of active ester (wet solvents) | Incomplete Fmoc removal on linker |

Part 4: Troubleshooting & Optimization

Problem: Low Loading (< 0.3 mmol/g)

-

Cause: Steric hindrance of the 3,5-dichloro ring or wet solvents.

-

Fix: Double couple. Repeat the coupling step with fresh reagents. For Wang resin, ensure the THF is freshly distilled or from a sealed anhydrous bottle.

Problem: Gelation/Aggregation

-

Cause: Hydrophobic clustering of the halogenated aromatic rings.

-

Fix: Add Chaotropic Salts . Incorporate 0.1 M LiCl or KSCN into the coupling buffer to disrupt aggregation.

Problem: Racemization Detected

-

Cause: Base exposure time too long.

-

Fix: Switch from DIEA/HBTU to DIC/Oxyma (if not already used). For Wang loading, reduce MeIm equivalents to 1.0 eq relative to AA.

References

-

Blankemeyer-Menge, B., et al. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalized Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. Link

- Core reference for the MSNT/MeIm loading method.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Link

- Establishes Oxyma/DIC as superior for suppressing racemiz

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][5][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

- Detailed review of racemization mechanisms in cysteine and halogenated deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. bharavilabs.in [bharavilabs.in]

- 3. peptideweb.com [peptideweb.com]

- 4. peptide.com [peptide.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. peptide.com [peptide.com]

- 8. checkout.aralezbio.com [checkout.aralezbio.com]

- 9. isotope.com [isotope.com]

- 10. peptide.com [peptide.com]

- 11. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Phe(3,5-Cl2)-OH

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Phe(3,5-Cl2)-OH. The unique steric and electronic properties of this unnatural amino acid can lead to incomplete coupling reactions, impacting peptide purity and yield. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis of your target peptide.

Understanding the Challenge: Why is Fmoc-Phe(3,5-Cl2)-OH Difficult to Couple?

The primary reasons for the difficult coupling of Fmoc-Phe(3,5-Cl2)-OH stem from a combination of steric hindrance and electronic effects. The two chlorine atoms at the 3 and 5 positions of the phenyl ring significantly increase the bulk of the side chain, physically obstructing the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the carboxyl group of the amino acid, making it less susceptible to activation by standard coupling reagents. This combination of steric bulk and reduced reactivity slows down the kinetics of the coupling reaction, often resulting in incomplete acylation under standard SPPS conditions.

Troubleshooting Q&A: Your Questions Answered

This section addresses common issues encountered during the coupling of Fmoc-Phe(3,5-Cl2)-OH in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My Kaiser test is strongly positive after a standard coupling cycle with Fmoc-Phe(3,5-Cl2)-OH. What is my first course of action?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming incomplete coupling. The most immediate and often effective solution is to perform a double coupling . This involves repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents. The second exposure to the activated amino acid can drive the reaction to completion.

Q2: I performed a double coupling, but the Kaiser test is still positive. What are my next steps?

If a double coupling is insufficient, you should consider optimizing your coupling conditions. Here are several strategies to employ:

-

Switch to a more potent coupling reagent: Standard carbodiimide reagents like DIC may not be effective for such a hindered amino acid. Uronium or phosphonium salt-based reagents are generally more reactive and are recommended for difficult couplings.

-

Increase reaction time: Extending the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for extremely difficult cases, can allow the sterically hindered reaction to proceed to completion.

-

Elevate the reaction temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-45°C) can provide the necessary energy to overcome the activation barrier of the reaction.

Q3: Could the issue be related to my choice of solvent or resin?

Absolutely. Both the solvent and the solid support play crucial roles in coupling efficiency.

-

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. However, for sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has a higher boiling point and can be more effective at disrupting secondary structures that may mask the N-terminus.

-

Resin: The choice of resin can influence the accessibility of the growing peptide chain. Low-loading resins or resins with polyethylene glycol (PEG) linkers can improve solvation and reduce steric hindrance around the reaction site.

Q4: I'm synthesizing a long or hydrophobic peptide containing Fmoc-Phe(3,5-Cl2)-OH and am seeing signs of aggregation. How can I address this?

Peptide aggregation on the resin is a significant cause of incomplete coupling, as it physically blocks access to the N-terminus.[1] This is particularly common with hydrophobic sequences.[1] Signs of aggregation include shrinking of the resin bed and a slowdown in both coupling and deprotection steps. To mitigate aggregation:

-

Incorporate "Magic Mixture" washes: A wash with a "Magic Mixture" (e.g., a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2M ethylene carbonate) can help to disrupt aggregates.[2]

-

Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl in DMF, before coupling can help to break up secondary structures.[2]

-

Microwave-Assisted SPPS: The application of microwave energy can disrupt peptide chain aggregation and provide the energy to drive difficult couplings to completion.[2]

Q5: How can I definitively confirm the presence of deletion sequences resulting from incomplete coupling?

While the Kaiser test is an excellent in-process monitoring tool, the most definitive method for identifying deletion sequences is to cleave a small amount of the peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .[3][4] The HPLC chromatogram will show a lower purity profile with additional peaks corresponding to the deletion peptides, and the mass spectrometer will detect the masses of the incomplete sequences.

Protocols for Enhanced Coupling of Fmoc-Phe(3,5-Cl2)-OH

The following protocols are recommended for the incorporation of Fmoc-Phe(3,5-Cl2)-OH. It is advisable to start with Protocol 1 and proceed to Protocol 2 if incomplete coupling is observed.

Protocol 1: High-Potency Coupling with HATU

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective uronium salt-based coupling reagent.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Phe(3,5-Cl2)-OH

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

-

Activation Solution: In a separate vessel, dissolve Fmoc-Phe(3,5-Cl2)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF or NMP.

-

Pre-activation: Add DIPEA (6-8 equivalents) to the activation solution and vortex for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test on a few resin beads to check for completion.

-

Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF or NMP (3-5 times).

Protocol 2: Double Coupling Procedure

This procedure should be performed if the Kaiser test is positive after the initial coupling attempt.

-

Initial Wash: After the first coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove residual reagents.

-

Second Activation: Prepare a fresh activation solution of Fmoc-Phe(3,5-Cl2)-OH, HATU, and DIPEA as described in Protocol 1.

-

Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

-

Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin thoroughly with DMF or NMP (3-5 times) before proceeding to the next deprotection step.

Data Summary and Reagent Comparison

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a comparison of commonly used coupling reagents.

| Coupling Reagent | Class | Key Advantages | Recommended for Fmoc-Phe(3,5-Cl2)-OH? |

| HATU | Uronium Salt | High reactivity, low racemization. | Highly Recommended |

| HCTU | Uronium Salt | Similar to HATU, often more cost-effective. | Recommended |

| COMU | Uronium Salt | High reactivity, forms soluble byproducts. | Recommended |

| PyBOP | Phosphonium Salt | Effective for hindered couplings, stable. | Good Alternative |

| DIC/HOBt | Carbodiimide | Standard, cost-effective. | Not Recommended as a first choice |

Visualizing the Workflow: A Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting incomplete coupling of Fmoc-Phe(3,5-Cl2)-OH.

Caption: Troubleshooting workflow for incomplete Fmoc-Phe(3,5-Cl2)-OH coupling.

References

- Google Patents. US9353148B2 - Method for producing peptide.

-

Science and Enterprise. Patent Issued for Synthetic Peptide Chain Techniques. Available at: [Link]

-

ResearchGate. Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Available at: [Link]

- Google Patents. US20180215782A1 - Peptide synthesis method.

-

PubMed. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Available at: [Link]

-

ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

Justia Patents. Methods and systems for solid phase peptide synthesis. Available at: [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

- Google Patents. SOLID PHASE PEPTIDE SYNTHESIS - European Patent Office - EP 2970374 B1.

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]

-

PMC. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Available at: [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]

-